molecular formula C13H18BBrO2 B8140787 3-Bromo-4-methylphenylboronic acid pinacol ester

3-Bromo-4-methylphenylboronic acid pinacol ester

Cat. No.: B8140787
M. Wt: 297.00 g/mol
InChI Key: MUZHPPIBDWEEMH-UHFFFAOYSA-N
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Description

3-Bromo-4-methylphenylboronic acid pinacol ester is an organic compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is a derivative of boronic acid and is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Bromo-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The process can be summarized as follows:

    Reactants: 3-Bromo-4-methylphenylboronic acid and pinacol.

    Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves.

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reactants and solvents is crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The boronic ester can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

3-Bromo-4-methylphenylboronic acid pinacol ester has numerous applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material Science: Employed in the preparation of advanced materials, including polymers and electronic materials.

    Medicinal Chemistry: Utilized in the development of boron-containing drugs and drug delivery systems.

    Biological Research: Investigated for its potential in biological labeling and imaging due to its ability to form stable complexes with diols and other biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

3-Bromo-4-methylphenylboronic acid pinacol ester can be compared with other boronic esters such as:

  • 4-Bromomethylphenylboronic acid pinacol ester
  • 3-Bromomethylphenylboronic acid pinacol ester
  • 4-Aminophenylboronic acid pinacol ester

Uniqueness

  • Reactivity : The presence of the bromo and methyl groups in this compound enhances its reactivity in Suzuki-Miyaura coupling reactions compared to other boronic esters.
  • Stability : The pinacol ester form provides greater stability against hydrolysis compared to the free boronic acid.

Properties

IUPAC Name

2-(3-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZHPPIBDWEEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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